[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate” is an organic compound. It is a solid in physical form . The compound has a molecular weight of 283.33 . The IUPAC name for this compound is methyl 3-{[(2-phenylethyl)amino]carbonyl}benzoate .
Molecular Structure Analysis
The molecular structure of “[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate” can be represented by the linear formula C17H17NO3 . The InChI code for this compound is 1S/C17H17NO3/c1-21-17(20)15-9-5-8-14(12-15)16(19)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,19) .Physical And Chemical Properties Analysis
The compound is a solid in physical form . It has a molecular weight of 283.33 . The IUPAC name for this compound is methyl 3-{[(2-phenylethyl)amino]carbonyl}benzoate . The InChI code for this compound is 1S/C17H17NO3/c1-21-17(20)15-9-5-8-14(12-15)16(19)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,19) .Scientific Research Applications
OLED and Electroluminescent Properties
- Synthesis and Properties in OLEDs : A study synthesized a novel carbazole derivative with dimesitylboron groups, showcasing excellent thermal and electrochemical stability. This compound demonstrated significant potential in OLED applications due to its aggregation-induced emission properties and efficient electroluminescent performances (Shi et al., 2014).
- Triplet Excimer Emission : Research on carbazole-based materials like CBP derivatives highlighted their utility as matrix materials for phosphorescent emitters in OLEDs. The study found these materials suitable due to their high triplet-state energy, essential for such applications (Hoffmann et al., 2011).
Photophysical Research
- Aggregation-Induced Emission : Another study focused on phenylethene-carbazole derivatives containing dimesitylboron groups. These compounds combined the aggregation-induced emission properties of phenylethene with the hole and electron transporting properties of carbazole and dimesitylboron, demonstrating excellent thermal and electrochemical stability (Shi et al., 2016).
- Carbazole Compounds as Host Materials : A series of novel carbazole compounds was synthesized and tested as hosts for triplet emitters in OLEDs. The research indicated that the HOMO level of these compounds could be tuned by substitution, influencing their suitability as host materials (Brunner et al., 2004).
Additional Applications
- Synthesis Methods : A method for synthesizing carbazoles through intramolecular C–H bond amination of N-substituted 2-amidobiaryls was developed, showcasing the compound's relevance in organic and medicinal chemistry (Choi et al., 2015).
- Detection of Explosives : A novel fluorescent poly(2,7-carbazole) was used to detect explosive compounds, displaying high recycled fluorescence quenching sensitivity. This application is attributed to the compound's strong electron-donating ability (Nie et al., 2011).
Safety and Hazards
properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 3,4-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14-8-9-17(12-15(14)2)19(22)23-13-18(21)20-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHFMBJMUITHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322431 |
Source
|
Record name | [2-oxo-2-(2-phenylethylamino)ethyl] 3,4-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID57263934 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
876534-75-7 |
Source
|
Record name | [2-oxo-2-(2-phenylethylamino)ethyl] 3,4-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.